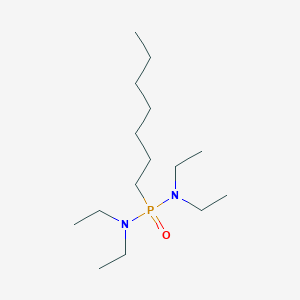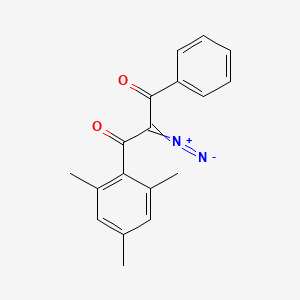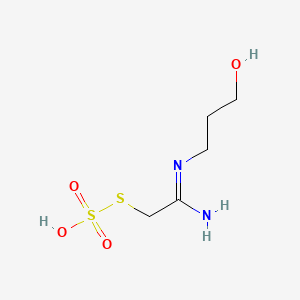
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile is an organic compound with a complex structure that includes a benzene ring substituted with tert-butyl, methyl, and dicarbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile typically involves the nitrile functionalization of a pre-existing aromatic compound. One common method includes the reaction of 2-tert-butyl-5-methylbenzene with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dicarbonitrile product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrile functionalization processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-methylbenzene-1,4-dicarboxylic acid.
Reduction: Formation of 2-tert-butyl-5-methylbenzene-1,4-diamine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile involves its interaction with molecular targets through its nitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s aromatic structure also allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butyl-1,4-dimethylbenzene: Similar structure but lacks the nitrile groups.
2,6-Di-tert-butyl-4-methylphenol: Contains tert-butyl groups but has a hydroxyl group instead of nitriles.
1-Tert-butyl-2-methylbenzene: Similar structure but with different substitution pattern.
Uniqueness
2-Tert-butyl-5-methylbenzene-1,4-dicarbonitrile is unique due to the presence of both tert-butyl and nitrile groups on the benzene ring
Propiedades
Número CAS |
40787-65-3 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-tert-butyl-5-methylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C13H14N2/c1-9-5-11(8-15)12(13(2,3)4)6-10(9)7-14/h5-6H,1-4H3 |
Clave InChI |
LOGLZKCLHOANLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C#N)C(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


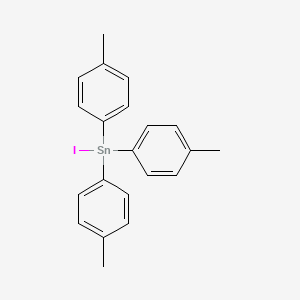
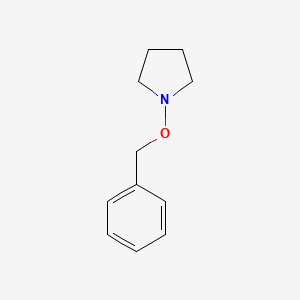
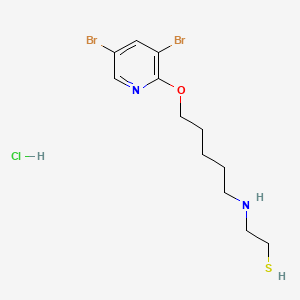

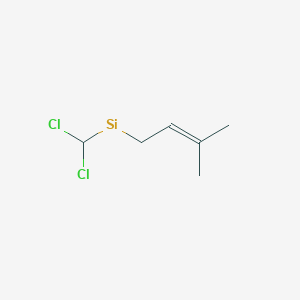

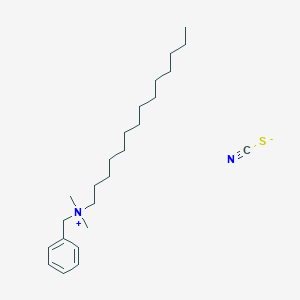
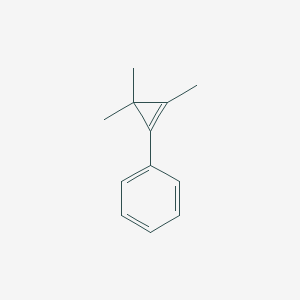


![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
